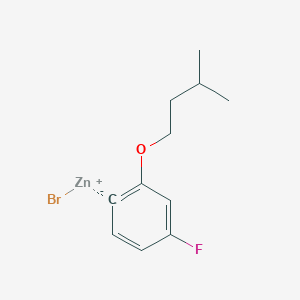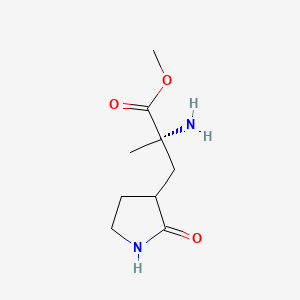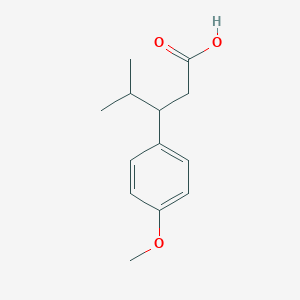
3-(4-Methoxyphenyl)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-4-methylpentanoic acid is an organic compound with a molecular formula of C12H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with 4-methylpentanoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors are sometimes employed to enhance reaction efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-4-methylpentanoic acid.
Reduction: 3-(4-Methoxyphenyl)-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the additional methyl group on the pentanoic acid chain.
4-Methoxyphenylacetic acid: Similar aromatic ring with a methoxy group but different side chain structure.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-(4-Methoxyphenyl)-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a methoxy group and a methyl-substituted pentanoic acid chain allows for diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)12(8-13(14)15)10-4-6-11(16-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,14,15) |
Clé InChI |
IJYNCBAHVKZWIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
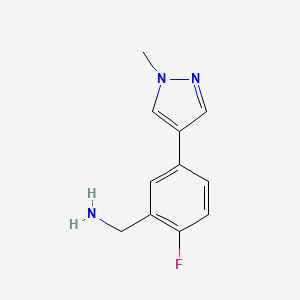
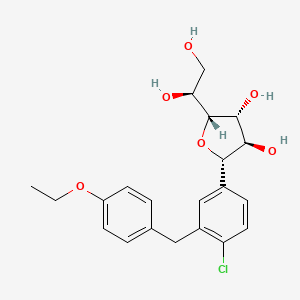

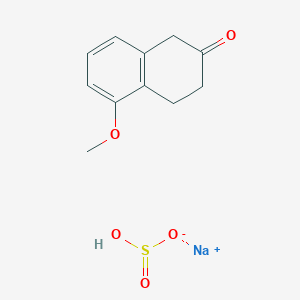
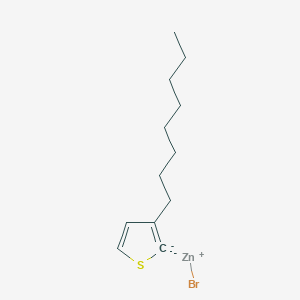
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
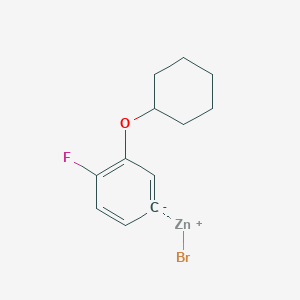
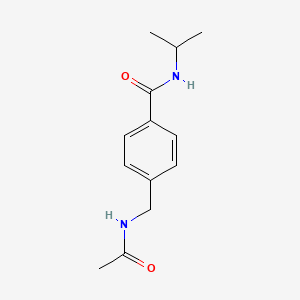
![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
